Boc-(Dmmb(Trt))Gly-OH

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

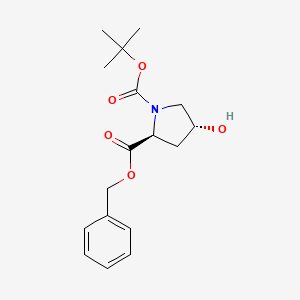

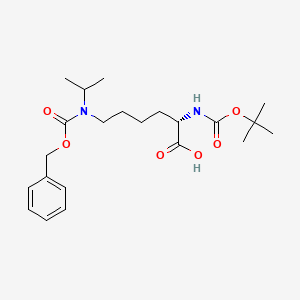

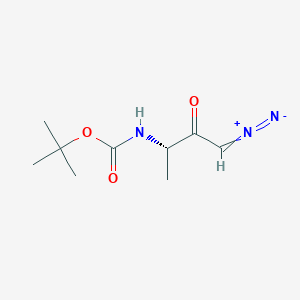

“Boc-(Dmmb(Trt))Gly-OH” is a compound where 2-Mercapto-4,5-dimethoxy-benzyl (Dmmb) represents an auxiliary group which has been applied for the ligation at the X-Gly site12.

Synthesis Analysis

The synthesis of peptides using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties3. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base4.

Molecular Structure Analysis

The molecular formula of “Boc-(Dmmb(Trt))Gly-OH” is C35H37NO6S526. The average molecular weight is 599.74526.

Chemical Reactions Analysis

The Boc group can be removed by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile7. Other strategies reported for the deprotection of Boc include the use of metal catalysts, as well as acetylchloride in methanol7.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-(Dmmb(Trt))Gly-OH” are not explicitly mentioned in the search results. However, it is soluble in DMSO2.科研应用

Characterization and Purification in Biological Samples

- Glycosaminoglycans such as chondroitin sulfate (CS) have been analyzed using dimethylmethylene blue (DMMB) assays. Accurate measurement of CS levels in unpurified extracts from biological sources like bovine trachea and shark cartilage was achieved despite potential interference from other components (Davies, Roubin, & Whitelock, 2008).

Synthesis of Peptides

- Alkylation of peptides, including tripeptide and hexapeptide derivatives containing sarcosine Li-enolate units, was studied. This includes the synthesis of peptides like Boc-Gly-Sar-MeLeu-OH, which were deprotonated and C-alkylated on sarcosine moieties (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991).

Peptide Segment Coupling

- Methods for preparing protected peptide thiol acids, such as Boc-Gly-Ala-SH, and their coupling in non-aqueous solvents have been developed. This involves understanding the chemistry of peptides for effective synthesis (Yamashiro & Blake, 2009).

Carbonic Anhydrase Inhibitors

- Water-soluble aminoacyl/dipeptidyl sulfonamides containing Boc-Gly, Boc-Sar, and similar groups were synthesized and assayed as inhibitors of carbonic anhydrase isozymes, showing promise in treating conditions like glaucoma (Scozzafava, Briganti, Mincione, Menabuoni, Mincione, & Supuran, 1999).

Chemical Ligation at the X-gly Site

- An auxiliary group, the 2-mercapto-4,5-dimethoxybenzyl (Dmmb) moiety, was synthesized to form a Gly-building block, aiding in the study of peptide reactions and the synthesis of target peptides (Vizzavona, Dick, & Vorherr, 2002).

Safety And Hazards

The safety data sheet for a similar compound, Boc-Gly-Gly-OH, suggests that it is not a hazardous substance or mixture8. However, specific safety and hazard information for “Boc-(Dmmb(Trt))Gly-OH” was not found in the search results.

未来方向

The future directions for “Boc-(Dmmb(Trt))Gly-OH” are not explicitly mentioned in the search results. However, given its role in peptide synthesis, it may continue to be used in the development of new peptides and proteins for various applications12.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant literature and safety data sheets.

性质

IUPAC Name |

2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUSEVODNERSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(Dmmb(Trt))Gly-OH | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)